2,4-Dichloro-5,8-dimethylquinazoline
Overview
Description
2,4-Dichloro-5,8-dimethylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H8Cl2N2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,8-dimethylquinazoline typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,8-dimethylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, ethanol.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5,8-dimethylquinazoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,8-dimethylquinazoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . The compound’s structure allows it to bind to these enzymes and block their activity, leading to reduced inflammation and potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5,7-dimethylquinazoline: Similar in structure but with a different substitution pattern.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Used as a reagent in the synthesis of quinazolines.
Uniqueness
2,4-Dichloro-5,8-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-5,8-dimethylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-4-6(2)8-7(5)9(11)14-10(12)13-8/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOXIBUYULGURL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00808164 | |
Record name | 2,4-Dichloro-5,8-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00808164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-26-8 | |
Record name | 2,4-Dichloro-5,8-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00808164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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